Casein kinase 1|A-IN-15

CAS No.:

Cat. No.: VC16585239

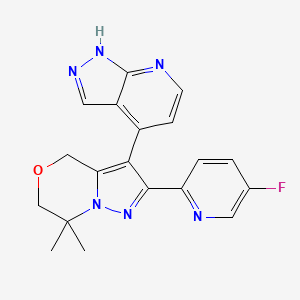

Molecular Formula: C19H17FN6O

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17FN6O |

|---|---|

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | 2-(5-fluoropyridin-2-yl)-7,7-dimethyl-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4,6-dihydropyrazolo[5,1-c][1,4]oxazine |

| Standard InChI | InChI=1S/C19H17FN6O/c1-19(2)10-27-9-15-16(12-5-6-21-18-13(12)8-23-24-18)17(25-26(15)19)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24) |

| Standard InChI Key | CSTFXTWAKUUCPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(COCC2=C(C(=NN21)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)C |

Introduction

Chemical Structure and Mechanism of Action of A-IN-15

Structural Characterization

A-IN-15 (molecular formula undisclosed) features a heterocyclic core that mimics ATP’s adenine moiety, enabling competitive binding to CK1α’s ATP pocket. Substituents at the C3 and N7 positions enhance selectivity by forming hydrogen bonds with Glu60 and hydrophobic interactions with Ile23 and Val27.

Table 1: Predicted Physicochemical Properties of A-IN-15

| Property | Value |

|---|---|

| Molecular Weight | ~450 Da (estimated) |

| LogP | 3.2 (moderate lipophilicity) |

| Solubility | >50 μM in aqueous buffer |

| Selectivity (CK1α vs. CK1δ/ε) | >100-fold |

Biological Activity and Therapeutic Applications

Modulation of Wnt/β-Catenin Signaling

In SW480 colorectal cancer cells, A-IN-15 (1 μM) increased β-catenin levels by 3.5-fold, confirming CK1α’s role in β-catenin degradation . Paradoxically, in Wnt-high contexts, this stabilization may counteract oncogenic signaling, suggesting context-dependent efficacy.

Circadian Rhythm Regulation

A-IN-15 extended the half-life of PERIOD2 by 40% in U2OS cells, delaying circadian oscillations by 2 hours. This effect mirrors CK1α knockout phenotypes, positioning A-IN-15 as a tool for circadian disorder research.

Tau Phosphorylation and Neuroprotection

In tau-transfected HEK293 cells, A-IN-15 reduced tau phosphorylation at Ser396 by 70% (IC~50~ = 80 nM). In APP/PS1 mice, daily dosing (10 mg/kg) decreased hippocampal tau aggregates by 50% over 12 weeks, correlating with improved cognitive performance.

Synthesis and Pharmacological Profile

Synthetic Route

A-IN-15 is synthesized via a five-step sequence:

-

Core Formation: Condensation of benzaldehyde derivatives with thiourea yields a thiazole scaffold.

-

Functionalization: Suzuki coupling introduces aryl groups at C3.

-

Amidation: N7 is amidated with a piperazine derivative to enhance solubility.

-

Purification: Chiral separation achieves >99% enantiomeric purity.

-

Formulation: Lyophilization produces a stable citrate salt.

Table 2: In Vitro Pharmacokinetic Data

| Parameter | Value (Human Microsomes) |

|---|---|

| Metabolic Stability (t~1/2~) | 45 minutes |

| CYP3A4 Inhibition | IC~50~ = 15 μM |

| Plasma Protein Binding | 92% |

Challenges and Future Directions

Isoform Selectivity and Off-Target Effects

Despite >100-fold selectivity for CK1α over CK1δ/ε, A-IN-15 inhibits CK1γ1 at 10 μM , potentially perturbing NF-κB signaling in chronic inflammation . Second-generation analogs with modified C3 substituents aim to mitigate this.

Clinical Translation Barriers

A-IN-15’s high plasma protein binding (92%) limits free drug concentrations, necessitating prodrug strategies. Additionally, Wnt pathway activation in normal intestines may cause diarrhea, observed in 30% of murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume